2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide
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Overview
Description
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and an acetamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide typically involves multiple steps. One common method starts with the synthesis of 2-amino-6-methylbenzaldehyde, which is then reacted with 4-amino-3-pyridinecarboxylic acid to form the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation. Solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. This interaction is crucial for its potential therapeutic effects and applications in research .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-ylamino]aniline: This compound shares a similar pyrimidine structure and is used in similar research applications.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in various scientific fields.
Uniqueness
2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H21N5O |
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Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]acetamide |
InChI |
InChI=1S/C13H21N5O/c1-10-6-15-13(16-7-10)17(2)11-4-3-5-18(8-11)9-12(14)19/h6-7,11H,3-5,8-9H2,1-2H3,(H2,14,19) |
InChI Key |
PVCHXJOBXXSFTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)CC(=O)N |
Origin of Product |
United States |
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